N-[3-(allyloxy)phenyl]-2-phenylacetamide
Description
N-[3-(allyloxy)phenyl]-2-phenylacetamide is a substituted acetamide derivative characterized by a 2-phenylacetamide backbone and a 3-allyloxy substituent on the aromatic ring. The allyloxy group (–O–CH₂–CH=CH₂) introduces steric and electronic effects that distinguish it from simpler N-phenylacetamides.
Properties
IUPAC Name |
2-phenyl-N-(3-prop-2-enoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-11-20-16-10-6-9-15(13-16)18-17(19)12-14-7-4-3-5-8-14/h2-10,13H,1,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSMOLOQSCCKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their substituents, which influence reactivity and applications:
Key Observations :
- Electron-Withdrawing Groups : The nitro group in N-(4-nitrophenyl)-2-phenylacetamide enhances reactivity in benzylation reactions compared to unsubstituted N-phenyl-2-phenylacetamide .
- Bulkier Substituents : The 3-allyloxy group may reduce solubility in polar solvents but improve membrane permeability due to its hydrophobic nature.
- Heterocyclic Modifications : Benzothiazole-containing analogs (e.g., ) exhibit tailored bioactivity, likely due to interactions with specific enzyme pockets.
Pharmacological Activity
- Anti-Inflammatory Activity: Substituted phenoxy acetamides (e.g., N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) derivatives) show anti-inflammatory and analgesic effects, suggesting the allyloxy group could modulate similar pathways .
- Enzyme Inhibition: N-[3-(aminomethylphenyl)phenyl]-2-phenylacetamide exhibits complement factor D inhibition (IC₅₀ = 43,000 nM), indicating that aromatic substituents significantly affect potency .
Physicochemical Properties
- Solubility : The allyloxy group’s hydrophobicity may lower aqueous solubility compared to polar derivatives like N-(4-nitrophenyl)-2-phenylacetamide.
- Stability : Allyl ethers are prone to oxidation or hydrolysis under acidic/basic conditions, which could impact storage and bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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